4-(2-Fluoro-ethoxy)-benzylamine
Description
4-(2-Fluoro-ethoxy)-benzylamine is a benzylamine derivative characterized by a para-substituted 2-fluoroethoxy group (-O-CH2CH2F) on the benzene ring. This compound has garnered attention in medicinal chemistry, particularly in the development of positron emission tomography (PET) radioligands for imaging cerebral dopamine D2/3 receptors. Its synthesis typically involves nucleophilic substitution reactions, such as the coupling of a benzylamine precursor with a 2-fluoroethyl tosylate intermediate under controlled conditions in solvents like DMSO . The fluorine atom enhances metabolic stability and blood-brain barrier penetration, making it valuable for neuroimaging applications .
Properties
IUPAC Name |
[4-(2-fluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAZDYQSJFCDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-ethoxy)-benzylamine typically involves the reaction of 4-hydroxybenzylamine with 2-fluoroethanol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-ethoxy)-benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro-ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
4-(2-Fluoro-ethoxy)-benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-ethoxy)-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-ethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 4-(2-Fluoro-ethoxy)-benzylamine, highlighting differences in substituents, molecular properties, and applications:
*Calculated based on molecular formula.
Biological Activity
4-(2-Fluoro-ethoxy)-benzylamine, a compound with the CAS number 377735-26-7, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorinated ethoxy group attached to a benzylamine structure. This unique configuration may influence its interaction with biological targets, enhancing its efficacy in pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate various signaling pathways, resulting in diverse biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria and fungi.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Research indicates that it could induce apoptosis in cancer cells by targeting key regulatory pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific pathogens | |
| Anti-inflammatory | Reduces cytokine levels | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.
- Anti-inflammatory Research : Another investigation revealed that treatment with this compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) in animal models, highlighting its anti-inflammatory capabilities .
- Cancer Cell Studies : In vitro assays showed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells, by activating caspase pathways .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good bioavailability and favorable metabolic stability. Toxicological assessments have shown low toxicity levels in preliminary studies, making it a promising candidate for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
